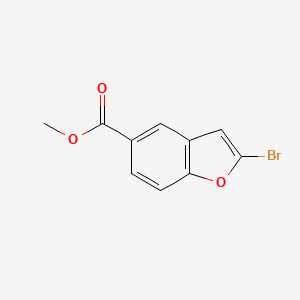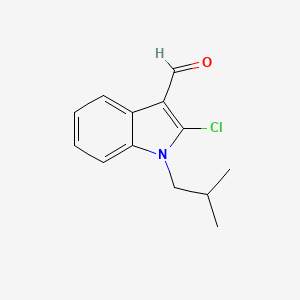
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is notable for its unique structure, which includes a chloro and a methylpropyl group attached to the indole ring, making it a valuable precursor in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of gramine and hexamethylenetetramine (HMTA) with ceric ammonium nitrate (CAN-SiO2) as a catalyst . This reaction yields the desired indole-3-carboxaldehyde derivative efficiently.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the rapid assembly of complex molecules from simple starting materials, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy.
Mecanismo De Acción
The mechanism of action of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of multifunctional derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds, similar in structure but lacking the chloro and methylpropyl groups.
2-Chloroindole-3-carboxaldehyde: Similar to the compound but without the methylpropyl group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
64788-58-5 |
|---|---|
Fórmula molecular |
C13H14ClNO |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
PATWCWHGWOKXSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



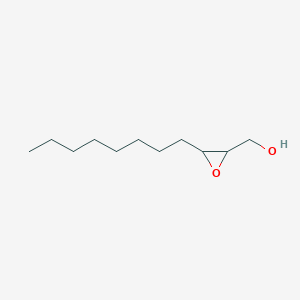
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
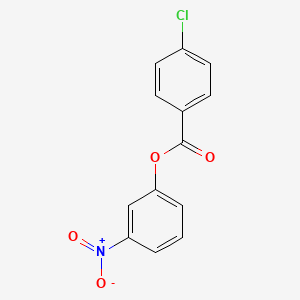
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)


![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
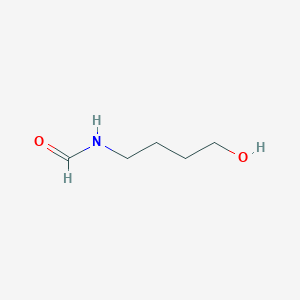

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
